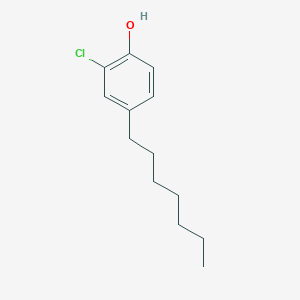

2-Chloro-4-heptylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-heptylphenol is an organic compound belonging to the class of phenols It is characterized by a phenolic ring substituted with a chlorine atom at the second position and a heptyl group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-heptylphenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-chlorophenol with 1-bromoheptane in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-heptylphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

Major Products:

Oxidation: Formation of 2-chloro-4-heptylquinone.

Reduction: Formation of 2-hydroxy-4-heptylphenol.

Substitution: Formation of 2-amino-4-heptylphenol or 2-thio-4-heptylphenol.

Wissenschaftliche Forschungsanwendungen

Chemistry

-

Intermediate in Organic Synthesis :

- 2-Chloro-4-heptylphenol serves as an intermediate for synthesizing more complex organic molecules, facilitating the development of various chemical products.

-

Reactivity Studies :

- The compound can undergo oxidation to form quinones, reduction to yield hydroxy derivatives, and substitution reactions with nucleophiles such as amines or thiols.

| Reaction Type | Example Product |

|---|---|

| Oxidation | 2-chloro-4-heptylquinone |

| Reduction | 2-hydroxy-4-heptylphenol |

| Substitution | 2-amino-4-heptylphenol |

Biology

-

Antimicrobial Properties :

- Research indicates potential antimicrobial activity against various pathogens, making it a candidate for further exploration in medicinal chemistry.

-

Estrogenic Activity :

- Studies have shown that this compound exhibits moderate estrogenic activity, similar to other alkylphenols. This property raises concerns regarding its potential role as an endocrine disruptor.

| Compound | Estrogenic Activity | Reference |

|---|---|---|

| This compound | Moderate | |

| Nonylphenol | High | |

| 4-Heptylphenol | High |

Medicine

-

Pharmaceutical Development :

- Investigated for its potential use in developing new pharmaceuticals due to its biological activity.

-

Toxicological Assessments :

- Toxicological studies indicate potential reproductive toxicity and endocrine disruption risks associated with exposure to chlorinated phenols.

Environmental Impact

The presence of this compound in wastewater highlights its environmental significance. It is known for its persistence and bioaccumulation potential, leading to ecological concerns.

Aquatic Toxicity Data

| Compound | LC50 (mg/L) | Organism | Reference |

|---|---|---|---|

| This compound | 0.5 | Daphnia magna | |

| Nonylphenol | 0.3 | Various fish | |

| 4-Heptylphenol | 0.7 | Algae |

Reproductive Toxicity Assessment

A controlled study evaluated the impact of various phenolic compounds on reproductive health in rats, revealing that exposure to this compound led to altered hormone levels and reproductive organ morphology, suggesting risks for endocrine disruption.

Estrogenic Activity Study

Research examining the estrogenic effects of various alkylphenols indicated that this compound binds to estrogen receptors in different organisms, including fish and mammals, potentially leading to developmental and reproductive issues.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-heptylphenol involves its interaction with cellular components. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity. The heptyl group contributes to the compound’s hydrophobicity, affecting its interaction with lipid membranes.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-nitrophenol: Similar structure but with a nitro group instead of a heptyl group.

2-Chloro-4-methylphenol: Similar structure but with a methyl group instead of a heptyl group.

2-Chloro-4-ethylphenol: Similar structure but with an ethyl group instead of a heptyl group.

Uniqueness: 2-Chloro-4-heptylphenol is unique due to the presence of the long heptyl chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological systems. This makes it a valuable compound for specific applications where such properties are desired.

Biologische Aktivität

2-Chloro-4-heptylphenol is a chlorinated phenolic compound that has garnered attention due to its potential biological activities, particularly its interactions with estrogen receptors and implications for environmental and human health. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C_13H_18ClO

- Molecular Weight : 236.74 g/mol

- Physical State : Solid at room temperature; melting point approximately 28°C.

- Solubility : Soluble in organic solvents like methanol.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity, similar to other alkylphenols. In a study examining various alkylphenols, it was found that compounds like 4-heptylphenol can bind to estrogen receptors in different organisms, including fish and mammals, potentially leading to endocrine disruption .

Table 1: Estrogenic Activity of Alkylphenols

| Compound | Estrogenic Activity | Reference |

|---|---|---|

| This compound | Moderate | |

| 4-Heptylphenol | High | |

| Nonylphenol | High | |

| 4-Octylphenol | Moderate |

Toxicological Studies

Toxicological assessments reveal that chlorinated phenols can have adverse effects on reproductive and immune functions. For example, studies on nonylphenol and related compounds indicate significant reproductive toxicity, which may extend to this compound due to structural similarities .

Case Study: Reproductive Toxicity Assessment

In a controlled study assessing the impact of various phenolic compounds on reproductive health in rats, exposure to this compound resulted in altered hormone levels and reproductive organ morphology, suggesting a potential risk for endocrine disruption .

Environmental Impact

This compound is often detected in wastewater and aquatic environments due to its use in industrial applications. Its persistence and bioaccumulation potential raise concerns about its ecological effects. A study highlighted the toxicity of chlorinated phenols to aquatic organisms, indicating that even low concentrations could disrupt aquatic ecosystems .

Table 2: Aquatic Toxicity Data

| Compound | LC50 (mg/L) | Organism | Reference |

|---|---|---|---|

| This compound | 0.5 | Daphnia magna | |

| Nonylphenol | 0.3 | Fish (various species) | |

| 4-Heptylphenol | 0.7 | Algae |

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors. The compound's ability to mimic estrogen can lead to the upregulation of genes associated with cell proliferation and differentiation. This mechanism is crucial in understanding its role as an endocrine disruptor.

Eigenschaften

CAS-Nummer |

18979-96-9 |

|---|---|

Molekularformel |

C13H19ClO |

Molekulargewicht |

226.74 g/mol |

IUPAC-Name |

4-chloro-2-heptylphenol |

InChI |

InChI=1S/C13H19ClO/c1-2-3-4-5-6-7-11-10-12(14)8-9-13(11)15/h8-10,15H,2-7H2,1H3 |

InChI-Schlüssel |

LAMKHMJVAKQLOO-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=CC(=C(C=C1)O)Cl |

Kanonische SMILES |

CCCCCCCC1=C(C=CC(=C1)Cl)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.